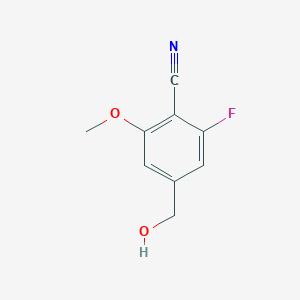
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methoxy group attached to a benzene ring, along with a nitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the precursor. The key steps include:
Nucleophilic Substitution:
Reaction Conditions: These reactions are often carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)phenol
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
- 2-Fluoro-4-(hydroxymethyl)-5-methoxyphenoxyacetic acid
Uniqueness
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrile and a fluorine atom distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications .
特性
CAS番号 |
2090953-73-2 |
|---|---|
分子式 |
C9H8FNO2 |
分子量 |
181.16 g/mol |
IUPAC名 |
2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H8FNO2/c1-13-9-3-6(5-12)2-8(10)7(9)4-11/h2-3,12H,5H2,1H3 |
InChIキー |
YDHCKXFPFBKZKF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CO)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)




